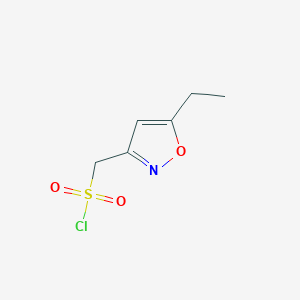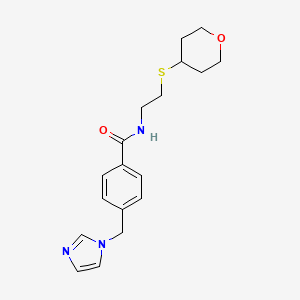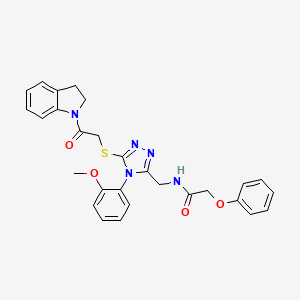
2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, FMPB, and has been synthesized using various methods.
Wirkmechanismus
FMPB inhibits the activity of PTPs by binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's catalytic activity, which leads to a decrease in the dephosphorylation of tyrosine residues on target proteins. This, in turn, affects various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
FMPB has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FMPB has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, FMPB has been found to reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
FMPB has several advantages for lab experiments. It is readily available and can be synthesized using different methods. FMPB is also stable and can be stored for long periods without degradation. However, FMPB has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cellular processes. Additionally, FMPB has not been extensively studied in vivo, and its toxicity and pharmacokinetics need to be evaluated.
Zukünftige Richtungen
There are several future directions for research on FMPB. One direction is to further investigate its mechanism of action and its effects on different cellular processes. Another direction is to evaluate its toxicity and pharmacokinetics in vivo. Additionally, FMPB could be tested in combination with other anticancer agents to assess its potential as a cancer therapy. Finally, FMPB could be modified to improve its potency and selectivity towards PTPs.
Synthesemethoden
FMPB can be synthesized using different methods, including the reaction of 4-fluorothiophenol with 2-bromo-4-methoxybutane followed by reaction with N-acetyl glycine. Another method involves the reaction of 4-fluorothiophenol with 2-(2-chloroethoxy)-4-methylsulfanylbutane followed by reaction with N-acetyl glycine. Both methods result in the formation of FMPB.
Wissenschaftliche Forschungsanwendungen
FMPB has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular processes. FMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S2/c1-18-12(7-8-19-2)9-16-14(17)10-20-13-5-3-11(15)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFJWQKTJXNCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CSC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2763059.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2763062.png)
![5-fluoro-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2763064.png)
![4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B2763065.png)

![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2763070.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2763071.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)butane-1-sulfonamide](/img/structure/B2763072.png)

![4-Benzyl-1-oxa-4-azaspiro[5.5]undecan-9-one](/img/structure/B2763074.png)
